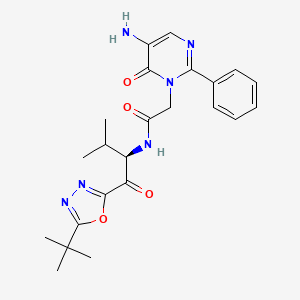
Freselestat, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Freselestat, ®-, also known as ONO-6818, is a potent and orally active inhibitor of neutrophil elastase. Neutrophil elastase is an enzyme involved in the inflammatory response, and its overactivity can lead to tissue damage. Freselestat has been investigated for its potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and acute lung injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Freselestat involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Freselestat follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Freselestat undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of functional groups with others to modify the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various derivatives of Freselestat with modified functional groups, which can be further tested for their biological activity and therapeutic potential .
Scientific Research Applications
Freselestat has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating inflammatory responses and reducing tissue damage.
Medicine: Explored as a potential therapeutic agent for conditions like chronic obstructive pulmonary disease and acute lung injury.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
Freselestat exerts its effects by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By binding to the active site of neutrophil elastase, Freselestat prevents the enzyme from degrading its substrates, thereby reducing inflammation and tissue damage. This mechanism involves the interaction with specific molecular targets and pathways, including the reduction of interleukin 8 production and the formation of the complement membrane attack complex .
Comparison with Similar Compounds
Similar Compounds
Sivelestat: Another neutrophil elastase inhibitor with similar anti-inflammatory properties.
Alvelestat: A compound with a similar mechanism of action but different chemical structure.
Elafin: A naturally occurring inhibitor of neutrophil elastase with potential therapeutic applications
Uniqueness of Freselestat
Freselestat is unique in its high selectivity and potency as a neutrophil elastase inhibitor. It exhibits over 100-fold less activity against other proteases such as trypsin, pancreatic elastase, and collagenase, making it a highly specific inhibitor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
CAS No. |
208848-13-9 |
|---|---|
Molecular Formula |
C23H28N6O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[(2R)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
InChI |
InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)/t17-/m1/s1 |
InChI Key |
YSIHYROEMJSOAS-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















